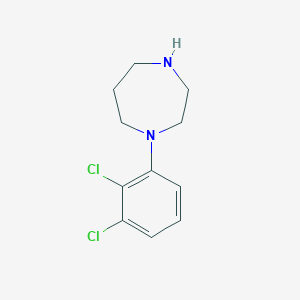

1-(2,3-Dichlorophenyl)-1,4-diazepane

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C11H14Cl2N2 |

|---|---|

分子量 |

245.14 g/mol |

IUPAC 名称 |

1-(2,3-dichlorophenyl)-1,4-diazepane |

InChI |

InChI=1S/C11H14Cl2N2/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15/h1,3-4,14H,2,5-8H2 |

InChI 键 |

RXVUMNWVTXKGCT-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 1 2,3 Dichlorophenyl 1,4 Diazepane and Its Congeners

Traditional Organic Synthesis Approaches to 1-(2,3-Dichlorophenyl)-1,4-diazepane and Analogs

Traditional methods for synthesizing the 1,4-diazepane scaffold and its N-aryl derivatives have long been established, relying on fundamental organic reactions. These approaches, while sometimes lengthy, form the bedrock of heterocyclic chemistry.

The formation of the 1,4-diazepane ring is a critical step in the synthesis of the target compound. Cyclization reactions are a primary strategy for constructing this seven-membered heterocyclic system. These reactions typically involve the intramolecular cyclization of a linear precursor containing two nitrogen nucleophiles separated by an appropriate carbon chain, which then reacts with a two-carbon electrophile, or a precursor containing both a nucleophilic nitrogen and an electrophilic carbon at suitable positions.

A common approach involves the use of 1,2-diamines and suitable dielectrophiles. For instance, a step- and atom-economical protocol has been developed for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This process proceeds through a domino reaction involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.org

Palladium-catalyzed reactions have also emerged as powerful strategies for synthesizing cyclic compounds, including benzodiazepine (B76468) derivatives which share a similar diazepine (B8756704) core. mdpi.com These transformations can proceed via the formation of a π-allylpalladium complex, which then undergoes an intramolecular reaction with a second nucleophilic site to furnish the cyclized product. mdpi.com Another established method is the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol, which has been used for the practical, multi-kilogram production of chiral 1,4-diazepane intermediates. researchgate.net

| Cyclization Strategy | Key Reactants | Mechanism Highlights | Reference |

| Domino Process | 1,2-diamines, alkyl 3-oxohex-5-enoates | In situ generation of aza-Nazarov reagent, intramolecular aza-Michael cyclization | acs.org |

| Pd-Catalyzed Cyclization | Propargylic carbonates, bis-nucleophiles | Formation of π-allylpalladium complex, intramolecular nucleophilic attack | mdpi.com |

| Fukuyama-Mitsunobu | N-nosyl diamino alcohol | Dehydrative coupling and intramolecular cyclization | researchgate.net |

| Amphoteric Diamination | 1,2-, 1,3-, or 1,4-diamine derivatives, electron-deficient allenes | Formal [n + 2] cyclization mode | researchgate.net |

The introduction of the 2,3-dichlorophenyl group onto the 1,4-diazepane ring is most commonly achieved through N-arylation. Nucleophilic substitution reactions are a cornerstone of this transformation. In this context, the nitrogen atom of the 1,4-diazepane acts as a nucleophile, attacking an activated aryl halide or a related substrate.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. These reactions allow for the formation of C-N bonds between the diazepane nitrogen and a variety of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates like 1-bromo-2,3-dichlorobenzene (B155788). While specific examples for 1,4-diazepane are part of broader studies, the N-arylation of similar nitrogen heterocycles like imidazoles has been well-documented, achieving high selectivity and yields with various aryl bromides, chlorides, and triflates. mit.edu For example, the N-arylation of 4-substituted imidazoles with heteroaryl halides has been shown to proceed with good yields, demonstrating the versatility of the method. mit.edu

Similarly, copper-catalyzed N-arylation reactions provide an alternative, often ligand-free, method for forging the required C-N bond, although they may sometimes result in lower yields or mixtures of products compared to palladium-catalyzed systems. mit.edu

| N-Arylation Method | Catalyst/Reagents | Substrates | Key Features | Reference |

| Palladium-Catalyzed Coupling | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., biaryl phosphine) | 1,4-Diazepane, Aryl Halide (e.g., 1-bromo-2,3-dichlorobenzene) | High yields, broad substrate scope, good functional group tolerance. | mit.edunih.gov |

| Copper-Catalyzed Coupling | Cu catalyst (e.g., CuI), Ligand (e.g., N,N-dimethylglycine) | 1,4-Diazepane, Aryl Halide | Milder conditions, often used for intramolecular cyclizations. nih.govmdpi.com | nih.govmdpi.com |

Condensation reactions represent one of the most classical and direct methods for the synthesis of diazepine and benzodiazepine rings. nih.gov This strategy typically involves the reaction of a diamine with a dicarbonyl compound or its equivalent, leading to the formation of a di-imine intermediate that subsequently cyclizes.

For example, the one-pot condensation between o-phenylenediamines and carbonyl compounds is a common procedure for synthesizing benzodiazepines. nih.gov This approach has been extended to various substituted diamines and carbonyl compounds to generate a wide library of derivatives. While many methods exist, they can suffer from drawbacks such as the use of large amounts of catalysts or difficult product isolation. nih.gov An expedient approach to 1,4-benzodiazepines has been developed via a tandem condensation/ mdpi.com‐hydride shift/cyclization process starting from readily available o-amino benzaldehyde (B42025) and aminomalonate, promoted by FeCl₃. researchgate.net

Another example involves the condensation of diaminomaleonitrile (B72808) with diones, such as 2,2,6,6-tetramethylheptanedione-3,5, in the presence of a dehydrating agent like P₂O₅ to yield 1,4-diazepine-2,3-dicarbonitriles. researchgate.net These reactions form the seven-membered ring in a single, efficient step.

Modern and Efficient Synthetic Techniques for this compound Derivatization

To overcome the limitations of some traditional methods, modern synthetic techniques have been developed. These approaches aim to improve reaction efficiency, reduce reaction times, and enhance product yields, often through the use of novel energy sources or catalysts.

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical reactions. sphinxsai.com The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. nih.govwjarr.com

This technology is particularly well-suited for the synthesis of heterocyclic compounds. For instance, a fluorous displaceable linker-facilitated synthesis of a 1,4-benzodiazepine-2,5-dione library was developed where microwave-assisted Suzuki coupling reactions were a key step. nih.gov This highlights the compatibility of microwave heating with metal-catalyzed cross-coupling reactions, which are crucial for the N-arylation step in the synthesis of this compound. The benefits of this technology include not only accelerated reaction rates but also the potential for solvent-free reactions, contributing to greener chemical processes. sphinxsai.comwjarr.com The synthesis of various 1,3,4-oxadiazole (B1194373) derivatives has been successfully achieved using microwave irradiation, demonstrating higher yields in significantly shorter time frames than conventional methods. nih.gov

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement | Reference |

| 1,3,4-Oxadiazole Synthesis | 8-10 hours | 3-4 minutes | Significant increase in yield | nih.gov |

| Suzuki Coupling (Benzodiazepine) | Not specified | Not specified (used for efficiency) | Enables high-throughput library synthesis | nih.gov |

Synthesis of Key Precursors and Intermediate Compounds for this compound

The unsubstituted 1,4-diazepane ring is a common starting material. Often, it is used in a protected form, for example, as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, to allow for selective reaction at one of the nitrogen atoms. researchgate.net The synthesis of such precursors can be achieved from commercially available starting materials like (S)-2-aminopropan-1-ol. researchgate.net

The aryl component is typically an activated 2,3-dichlorophenyl halide, such as 1-bromo-2,3-dichlorobenzene or 1-iodo-2,3-dichlorobenzene. These compounds serve as the electrophilic partner in N-arylation reactions. An alternative strategy involves a palladium-catalyzed carboamination reaction, where the precursors are N-allyl-2-aminobenzylamine derivatives. These can be prepared in a three-step sequence from diarylamines, involving saponification, coupling with an allylic amine to form an amide, and subsequent reduction. nih.gov

| Precursor/Intermediate | Synthetic Route | Starting Materials | Reference |

| Chiral 1,4-diazepane carboxylate | Intramolecular Fukuyama-Mitsunobu cyclization | (S)- or (R)-2-aminopropan-1-ol | researchgate.net |

| N-allyl-2-aminobenzylamine derivatives | Saponification, amide coupling, reduction | Diarylamines (from methyl-2-aminobenzoate) | nih.gov |

| 1,4-diazepine-2,3-dicarbonitriles | Condensation reaction | Diaminomaleonitrile, substituted diones | researchgate.net |

| 1,4-diazepine derivatives | Reaction of ketimine intermediates with aldehydes | Dehydroacetic acid, 1,3-aminomethyl propane, aldehydes | nih.gov |

Analytical Characterization Techniques for Confirming Synthetic Products

The confirmation of the successful synthesis of this compound and the determination of its purity are achieved through a combination of spectroscopic and chromatographic techniques. These methods provide unambiguous structural elucidation and quantitative assessment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to the aromatic protons of the dichlorophenyl group and the aliphatic protons of the diazepane ring. The aromatic protons typically appear in the downfield region of the spectrum (δ 7.3–7.4 ppm), while the diazepane backbone protons resonate further upfield (δ 2.4–3.3 ppm). The integration of these signals confirms the ratio of protons in different parts of the molecule.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The dichlorophenyl carbons are expected to be observed around 125–140 ppm.

| ¹H NMR Data for this compound | |

| Assignment | Expected Chemical Shift (δ ppm) |

| Aromatic Protons | 7.3 – 7.4 |

| Diazepane Protons | 2.4 – 3.3 |

| ¹³C NMR Data for this compound | |

| Assignment | Expected Chemical Shift (δ ppm) |

| Dichlorophenyl Carbons | ~125 – 140 |

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the synthesized compound, further confirming its identity. The exact mass of this compound is 244.0534 Da. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful, providing both purity information and mass confirmation. For the hydrochloride salt, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 316.

| Mass Spectrometry Data for this compound | |

| Technique | Expected Value |

| Exact Mass | 244.0534 Da nih.gov |

| LC-MS (M+H)⁺ for HCl salt | ~316 m/z |

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Key vibrational frequencies for this compound would include N-H stretching vibrations (around 3294 cm⁻¹) and C-Cl vibrations from the dichlorophenyl group (around 624 cm⁻¹).

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of the final product. Using a suitable column and mobile phase, HPLC can separate the desired compound from any unreacted starting materials or byproducts. Purity is often determined using a UV detector, typically set at a wavelength like 254 nm.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula (C₁₁H₁₄Cl₂N₂) to confirm the empirical formula of the synthesized product. nih.gov A close correlation (typically within ±0.4%) between the found and calculated values is a strong indicator of purity.

Advanced Computational Chemistry and Molecular Modeling of 1 2,3 Dichlorophenyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a detailed understanding of the electronic structure of 1-(2,3-Dichlorophenyl)-1,4-diazepane. These methods are crucial for analyzing molecular orbitals, charge distributions, and the energetic landscape of different molecular conformations, which collectively determine the compound's reactivity and interaction capabilities.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rjptonline.org It is particularly effective for determining the most stable three-dimensional arrangements (conformations) of a molecule by calculating the potential energy of various geometric structures. researchgate.net For this compound, the seven-membered diazepane ring can adopt several conformations, such as chair, boat, and twist-boat forms.

DFT calculations, often using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a suitable basis set (e.g., 6-311G(d,p)), can optimize the geometry of each potential conformer to find the lowest energy state on the potential energy surface. rjptonline.orgespublisher.com These calculations reveal the most stable conformer and the relative energies of other, less stable forms. researchgate.net The analysis can predict the energy barriers for interconversion between different conformers, providing insight into the molecule's flexibility. researchgate.net For instance, DFT can elucidate how the bulky 2,3-dichlorophenyl substituent influences the conformational preference of the diazepane ring.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Computational Method |

|---|---|---|---|

| Twist-Chair 1 (TC1) | 0.00 | -65.4, 88.2, -55.1 | B3LYP/6-311G(d,p) |

| Twist-Chair 2 (TC2) | 1.25 | 70.1, -85.3, 50.8 | B3LYP/6-311G(d,p) |

| Boat (B) | 4.80 | -80.2, 0.5, 80.1 | B3LYP/6-311G(d,p) |

| Twist-Boat (TB) | 3.10 | -45.6, 75.3, -70.2 | B3LYP/6-311G(d,p) |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). acadpubl.eu For this compound, NBO analysis can quantify the electronic interactions between the lone pairs of the nitrogen atoms in the diazepane ring and the antibonding orbitals of the dichlorophenyl ring, as well as interactions within the ring systems themselves.

The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated, with higher values indicating stronger interactions. acadpubl.eu This analysis can reveal, for example, intramolecular hydrogen bonds or stabilizing hyperconjugative effects that influence the molecule's preferred conformation and reactivity. researchgate.net For instance, a significant interaction might be found between a nitrogen lone pair (LP N) and an antibonding orbital of a carbon-carbon bond in the phenyl ring (π* C-C), indicating electron delocalization. asianresassoc.org

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N5 | σ* (C1-C6) | 3.55 |

| LP (1) N5 | σ* (C4-C11) | 2.89 |

| π (C7-C8) | π* (C9-C10) | 19.78 |

| LP (3) Cl12 | σ* (C7-C8) | 0.95 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Receptor Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time by solving Newton's equations of motion. frontiersin.org This technique allows for the exploration of the conformational landscape of this compound in a simulated physiological environment, providing insights into its flexibility and dynamic behavior. nih.gov By simulating the molecule in a solvent box (e.g., water), MD can reveal how the molecule samples different conformations and the timescales of these changes.

When combined with a biological target, such as a dopamine (B1211576) receptor, MD simulations can model the dynamic interactions between the ligand and the protein. mdpi.com This can reveal the stability of the binding pose obtained from docking, identify key amino acid residues involved in the interaction, and predict how the binding of the ligand might induce conformational changes in the receptor. nih.gov Analyses of the simulation trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to assess the stability of the complex and the flexibility of its components. mdpi.com

| Parameter/Analysis | Description/Typical Value |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Time | 100-500 nanoseconds |

| Temperature/Pressure | 310 K / 1 bar |

| RMSD Analysis | Measures conformational stability of the ligand-protein complex over time. |

| RMSF Analysis | Identifies flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Quantifies the persistence of hydrogen bonds between the ligand and receptor. |

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.com This technique is essential for understanding how this compound, a known intermediate for drugs targeting neurotransmitter systems, might interact with its biological targets, such as dopamine or serotonin (B10506) receptors. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. researchgate.net

Docking studies can identify plausible binding modes and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the receptor. researchgate.net The results, often expressed as a docking score, provide a qualitative estimate of binding affinity, helping to prioritize compounds for further investigation. nih.gov

| Parameter | Result |

|---|---|

| Target Protein | Human Dopamine D2 Receptor (PDB ID: 6CM4) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.9 |

| Key Interacting Residues | Asp114, Ser193, Phe389, Trp386 |

| Types of Interactions | Hydrogen bond with Asp114; Hydrophobic interactions with Phe389; π-π stacking with Trp386. |

Integration of Machine Learning and De Novo Drug Design for Diazepane Analog Generation

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid design of novel molecules with desired properties. researchgate.net De novo drug design utilizes generative models, a type of ML algorithm, to create new chemical structures from scratch. nih.gov For this compound, these methods can be used to generate a library of novel analogs.

The process often begins by training a generative model, such as a Recurrent Neural Network (RNN) or a Generative Adversarial Network (GAN), on a large database of known molecules or specifically on compounds with a diazepane scaffold. mdpi.com The trained model learns the underlying rules of chemical structure and bonding. It can then be prompted to generate new molecules that are similar to the input compound but possess variations aimed at improving properties like binding affinity, selectivity, or synthetic accessibility. chemrxiv.org This approach accelerates the exploration of chemical space around the core diazepane structure. nih.gov

| Model Architecture | Molecular Representation | Application |

|---|---|---|

| Recurrent Neural Network (RNN) | SMILES strings | Generates novel chemical structures by sequentially adding atoms and bonds. |

| Variational Autoencoder (VAE) | Latent space vector | Encodes molecules into a continuous vector space and decodes vectors back into molecules, allowing for optimization of properties. |

| Generative Adversarial Network (GAN) | 2D Graphs or SMILES | Uses a generator and a discriminator network to produce realistic, novel molecules. mdpi.com |

| Fragment-based DRL | Molecular fragments | Optimizes a lead compound by adding or modifying chemical fragments. nih.gov |

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Binding Energy Calculations

Hybrid QM/MM methods provide a higher level of accuracy for studying ligand-receptor interactions compared to classical molecular mechanics force fields alone. nih.gov This approach partitions the system into two regions: a smaller, chemically critical region (the QM region) and the larger surrounding environment (the MM region). For the this compound-receptor complex, the ligand and key active site residues would be treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. researchgate.net

This dual approach allows for an accurate description of electronic effects, such as polarization and charge transfer, which are crucial for binding but are often poorly represented in classical simulations. nih.gov QM/MM is particularly valuable for calculating binding free energies more accurately, refining reaction mechanisms if the ligand is a substrate, and understanding the electronic nature of the interactions that stabilize the complex. nih.govbiorxiv.org These calculations can validate and refine the binding poses and energies predicted by molecular docking and classical MD simulations. researchgate.net

| Method | Typical Accuracy (Relative Binding Energy) | Computational Cost | Key Strengths |

|---|---|---|---|

| MM-PBSA/GBSA | 2-4 kcal/mol | Moderate | Good for ranking compounds; includes solvation effects. |

| Alchemical Free Energy (FEP) | ~1 kcal/mol | High | Considered a "gold standard" for relative binding energy prediction. |

| QM/MM | <1 kcal/mol | Very High | Accurately models electronic effects like polarization and charge transfer. researchgate.net |

Molecular Interactions and Receptor Binding Profiling of 1 2,3 Dichlorophenyl 1,4 Diazepane Derivatives

Dopamine (B1211576) Receptor (D2, D3, D4) Ligand Binding and Selectivity Studies

While direct and comprehensive binding data for 1-(2,3-dichlorophenyl)-1,4-diazepane at dopamine receptors is not extensively documented in publicly available literature, significant insights can be drawn from its close structural analog, 1-(2,3-dichlorophenyl)piperazine (B491241) (DCPP). DCPP, which features a six-membered piperazine (B1678402) ring instead of the seven-membered diazepane ring, is a known metabolite of the atypical antipsychotic aripiprazole. Research has shown that DCPP acts as a partial agonist at the dopamine D2 and D3 receptors. wikipedia.org

Further studies on derivatives incorporating the 1-(2,3-dichlorophenyl)piperazine moiety have underscored its importance for high-affinity dopamine receptor binding, particularly at the D3 subtype. nih.gov For instance, a series of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides were developed as potent and selective D3 receptor antagonists. harvard.edu One notable compound from this series, NGB2409, which features the 2,3-dichlorophenylpiperazine group, demonstrated a high affinity for the D3 receptor with a Ki value of 0.90 nM and displayed over 150-fold selectivity over other dopamine receptor subtypes. nih.gov

Another investigation into N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides also identified compounds with high affinity and enantioselectivity for the D3 receptor. nih.gov These findings collectively suggest that the 2,3-dichlorophenylpiperazine scaffold is a key pharmacophore for achieving high affinity and selectivity for the D3 receptor. Although these studies were not conducted on the diazepane derivative, the consistent activity of the piperazine analog suggests that this compound could also exhibit significant affinity for D2-like dopamine receptors, warranting further investigation into its specific binding profile and functional activity.

Serotonin (B10506) Receptor (e.g., 5-HT) Antagonism and Agonism Profiling

The interaction of this compound derivatives with serotonin (5-HT) receptors is an area of active investigation, largely informed by studies on its piperazine analog, DCPP. Phenylpiperazines are a well-established class of compounds with significant activity at various serotonin receptor subtypes. nih.gov Studies have indicated that 1-(2,3-dichlorophenyl)piperazine hydrochloride has been explored for its interactions with serotonin receptors. ontosight.ai

More specifically, research into novel arylpiperazine ligands has identified derivatives containing the 1-(2,3-dichlorophenyl)piperazine structure that exhibit high affinity for the 5-HT1A receptor. bg.ac.rs For example, the compound 1-(2,3-dichlorophenyl)-4-(3-nitrophenethyl)piperazine was synthesized and characterized as part of a series of potent 5-HT1A ligands. bg.ac.rs Given the structural similarity, it is plausible that this compound and its derivatives may also interact with serotonin receptors, particularly the 5-HT1A subtype. However, a detailed profiling of its antagonist and agonist activity across the diverse family of 5-HT receptors has not yet been reported.

Enzyme Inhibition Assays (e.g., SARS-CoV-2 Main Protease (Mpro), Factor Xa, Matrix Metalloproteinases)

As of the current body of scientific literature, there are no specific studies or data available on the inhibitory activity of this compound or its derivatives against enzymes such as the SARS-CoV-2 Main Protease (Mpro), Factor Xa, or Matrix Metalloproteinases (MMPs). While various heterocyclic compounds are investigated for enzyme inhibition, this particular chemical series has not been reported in this context. isp.edu.pk However, a recent study has shown that 1,4-diazepane derivatives can act as inhibitors of amyloid-beta (Aβ) aggregation, which is relevant to Alzheimer's disease. uwaterloo.ca

Sigma Receptor (σ1R, σ2R) Binding Affinity and Functional Characterization

The 1,4-diazepane scaffold has been successfully utilized to develop selective ligands for sigma receptors. In a study focused on identifying selective σ2 receptor ligands, a series of 1,4-diazepane (homopiperazine) derivatives were synthesized and evaluated. One compound, 1-(5-chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane, demonstrated high binding affinity for the σ2 receptor with a Ki value of 2.2 nM. Another derivative, (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime, was identified as a high-affinity and highly selective ligand for the σ2 receptor, with a selectivity ratio (σ1 Ki / σ2 Ki) of 41.8.

These findings indicate that the 1,4-diazepane ring is a suitable scaffold for developing potent and selective sigma receptor ligands. The specific binding affinities for selected derivatives from this study are presented in the table below.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | 12.5 | 2.2 | 5.7 |

| (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime | 92.0 | 2.2 | 41.8 |

Chemokine Receptor Binding and Signaling Pathway Modulation

To date, there is no published research available that investigates the binding of this compound or its analogs to chemokine receptors or their effect on associated signaling pathways. This remains an un-explored area for this class of compounds.

In Vitro Receptor Profiling and Binding Site Analysis

A comprehensive in vitro receptor profiling for this compound across a wide range of targets is not yet available in the public domain. However, based on studies of structurally related compounds, a preliminary profile can be inferred. The 1-(2,3-dichlorophenyl)piperazine moiety strongly suggests a high affinity for D2-like dopamine receptors, especially the D3 subtype, where it likely acts as a partial agonist or antagonist. wikipedia.orgnih.gov There is also evidence pointing towards potential interactions with serotonin receptors, particularly 5-HT1A. bg.ac.rs

Furthermore, the 1,4-diazepane core has been shown to be a viable scaffold for targeting sigma receptors with high affinity and selectivity, especially for the σ2 subtype. Detailed binding site analysis through computational modeling and structure-activity relationship (SAR) studies on D3 and sigma receptor ligands has highlighted the importance of the aryl substitution and the nature of the linker attached to the second nitrogen of the diazepine (B8756704)/piperazine ring in determining affinity and selectivity. For D3 receptors, enantioselectivity has been observed, indicating a specific stereochemical fit within the binding pocket. nih.gov Further experimental work, including broad radioligand binding screens and functional assays, is necessary to fully elucidate the in vitro pharmacology of this compound and to perform a detailed analysis of its binding sites on these and other potential targets.

Chemical Derivatization and Scaffold Engineering of 1 2,3 Dichlorophenyl 1,4 Diazepane

Principles of Diazepane Scaffold Modification for Diverse Biological Activities

The 1,4-diazepane ring is a privileged seven-membered heterocyclic scaffold known for its conformational flexibility, which allows it to interact with a wide array of biological targets. nih.gov This structural motif is central to compounds exhibiting antipsychotic, anxiolytic, anticonvulsant, and anticancer activities, among others. nih.govmdpi.com The versatility of the diazepane scaffold stems from the multiple points available for chemical modification, primarily at the N1 and N4 nitrogen atoms and on the carbon backbone of the ring itself.

Modification of the 1,4-diazepane scaffold follows several key principles:

Substitution at Nitrogen Atoms: The secondary amine at the N4 position and the tertiary amine at the N1 position (bearing the 2,3-dichlorophenyl group) are primary sites for derivatization. Alkylation, acylation, or arylation at these positions can significantly alter the compound's steric and electronic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile. For instance, a new class of farnesyltransferase inhibitors was developed based on a 1,4-diazepane scaffold, demonstrating potent activity. nih.gov

Conformational Constraint: Introducing rigidity into the flexible diazepane ring can enhance binding to a specific receptor by locking the molecule into its bioactive conformation. This can be achieved by incorporating fused rings or bulky substituents. An example of this principle is the design of conformationally constrained N,N-disubstituted 1,4-diazepanes, which yielded potent orexin (B13118510) receptor antagonists for potential use in sleep disorders. nih.gov

Introduction of Functional Groups: Appending various functional groups to the scaffold can introduce new interactions with biological targets, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. This strategy is crucial for optimizing the potency and selectivity of a lead compound. The synthesis of benzo[b]pyrano[2,3-e] nih.govopenpharmaceuticalsciencesjournal.comdiazepines has led to compounds with promising cytotoxic activities against human tumor cell lines. mdpi.com

The diverse biological activities achieved through these modifications are highlighted by the development of 1,4-diazepane derivatives as Factor Xa inhibitors for antithrombotic therapy and as LFA-1 inhibitors. nih.govnih.gov These examples underscore the principle that systematic modification of the 1,4-diazepane core is a powerful strategy for generating a wide range of biologically active molecules.

Rational Design of New 1,4-Diazepane Derivatives with Specific Pharmacological Aims

Rational drug design leverages the understanding of a biological target's structure and function to create specific and potent ligands. For the 1,4-diazepane scaffold, this approach involves designing derivatives of 1-(2,3-Dichlorophenyl)-1,4-diazepane to interact with pre-selected pharmacological targets with high affinity and selectivity.

The process typically involves:

Target Identification and Validation: The first step is to select a biologically relevant target, such as a receptor or enzyme implicated in a disease. For example, sigma receptors are targets for antipsychotic and neuroprotective agents. nih.gov

Pharmacophore Modeling and 3D-QSAR: Computational tools are used to identify the key structural features (pharmacophore) required for binding to the target. In the design of 5-HT6 antagonists for cognitive disorders, pharmacophore generation and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis were used to guide the synthesis of novel 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides. openpharmaceuticalsciencesjournal.com

Structure-Based Design: When the three-dimensional structure of the target is known, molecular docking simulations can predict how a designed derivative will bind. This allows for the optimization of interactions to enhance affinity. In the development of sigma receptor ligands, a conformational expansion approach from piperidine-based compounds to new diazepane-containing derivatives was employed, with molecular dynamics simulations confirming strong interaction with the receptor's active site. nih.govnih.gov

Synthesis and Biological Evaluation: Guided by computational models, new derivatives are synthesized and then tested in vitro and in vivo to determine their activity and selectivity for the intended target.

A notable example is the design of novel 1,4-diazepane derivatives as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. nih.gov In this work, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site, leading to potent anticoagulant activity. nih.gov This highlights how a rational, target-oriented approach can successfully yield derivatives with specific and desired pharmacological effects.

| Derivative Class | Pharmacological Aim | Design Strategy | Reference |

|---|---|---|---|

| Conformationally Constrained N,N-disubstituted 1,4-diazepanes | Orexin Receptor Antagonists | Guided by preferred solution and solid-state conformation of the diazepane ring. | nih.gov |

| 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides | 5-HT6 Antagonists | Pharmacophore generation and atom-based 3D-QSAR analysis. | openpharmaceuticalsciencesjournal.com |

| Benzofurane and Quinoline (B57606) Substituted Diazepanes | Sigma Receptor (σR) Ligands | Conformational expansion from piperidine-based compounds; molecular dynamics simulations. | nih.govnih.gov |

| Novel 1,4-Diazepane Derivatives | Factor Xa Inhibitors | Designed to interact with the S4 aryl-binding domain of the fXa active site. | nih.gov |

Development of Multifunctional Ligands based on the 1,4-Diazepane Framework

Complex multifactorial diseases, such as Alzheimer's disease (AD) and cancer, often involve multiple pathological pathways. nih.gov The traditional "one-target, one-drug" approach is often insufficient for these conditions. This has led to the rise of multi-target directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. nih.govresearchgate.net The 1,4-diazepane scaffold is an excellent framework for developing such MTDLs due to its synthetic tractability and ability to be decorated with different pharmacophoric units.

The design of diazepane-based MTDLs involves several strategies:

Pharmacophore Hybridization: This involves linking or merging distinct pharmacophores, each responsible for activity at a different target, onto a single 1,4-diazepane core. For example, a fragment responsible for acetylcholinesterase (AChE) inhibition could be combined with a moiety that targets monoamine oxidase (MAO) on the diazepane scaffold to create a dual-action agent for AD. frontiersin.org

Scaffold-Based Design: The 1,4-diazepane ring itself can serve as a central scaffold from which different substituents are projected in specific spatial orientations to interact with multiple targets. This approach was utilized in the discovery of 4-aryl-thieno nih.govopenpharmaceuticalsciencesjournal.comdiazepin-2-one derivatives that act as inhibitors of multiple protein kinases for cancer therapy. nih.gov

The development of MTDLs offers several potential advantages, including improved efficacy through synergistic effects on multiple disease pathways and a reduced likelihood of drug-drug interactions compared to combination therapies. nih.gov By leveraging the structural versatility of the 1,4-diazepane framework, medicinal chemists can design innovative multifunctional ligands to address the complexity of modern diseases.

Stereochemical Control in the Synthesis of Chiral 1,4-Diazepane Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. researchgate.netrijournals.com Enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects. Therefore, controlling the stereochemistry during the synthesis of 1,4-diazepane analogs is essential for developing optimized therapeutic agents.

Achieving stereochemical control in the synthesis of chiral 1,4-diazepanes can be accomplished through several methods:

Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other. Asymmetric reductive amination is a key reaction used to prepare chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net

Use of Chiral Starting Materials: Syntheses can begin with enantiomerically pure starting materials, such as amino acids, to construct the chiral diazepane ring. This strategy ensures that the desired stereochemistry is incorporated from the outset.

Stereoselective Cyclization: The key ring-forming step can be designed to proceed with high stereoselectivity. An expedient synthesis of chiral polysubstituted oxazepanes, structurally related to diazepanes, was developed using a regio- and stereoselective 7-endo cyclization, with the stereoselectivity being controlled by the substrate's conformation. nih.gov

Resolution of Racemates: If a racemic mixture is synthesized, the enantiomers can be separated through techniques such as chiral chromatography or crystallization with a chiral resolving agent. The resolution of a diazepam-related 1,4-benzodiazepine (B1214927) has been reported, demonstrating the feasibility of this approach for related scaffolds. acs.org

The study of enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists highlighted the importance of stereochemistry, as an enantioselective synthesis was developed to identify the active enantiomer. nih.gov This underscores the necessity of stereochemical control in synthesizing 1,4-diazepane analogs to ensure the final compound possesses the optimal therapeutic profile.

Bioisosteric Replacement Strategies on the Dichlorophenyl and Diazepane Moieties

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties (a bioisostere) to enhance potency, selectivity, or pharmacokinetic properties, or to reduce toxicity. slideshare.net This principle can be effectively applied to the this compound scaffold by modifying both the dichlorophenyl ring and the diazepane moiety.

Strategies for the Dichlorophenyl Moiety:

Halogen Substitution: The chlorine atoms at the 2 and 3 positions can be moved to other positions on the phenyl ring or replaced with other halogens (e.g., fluorine, bromine) to modulate electronic properties and binding interactions.

Ring Bioisosteres: The entire dichlorophenyl ring can be replaced with other aromatic or heteroaromatic systems. For example, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter solubility, metabolism, and hydrogen bonding capacity. This is a common strategy to optimize drug-like properties.

Functional Group Bioisosteres: Specific groups on the ring can be replaced. For example, a chloro group could be replaced by a trifluoromethyl (-CF3) group, which is of similar size but has different electronic properties.

Strategies for the Diazepane Moiety:

Ring Scaffolds: The seven-membered diazepane ring can be replaced with other cyclic structures. A "conformational expansion approach" was used to develop new sigma receptor ligands by moving from a six-membered piperidine (B6355638) ring to the seven-membered diazepane ring, which resulted in enhanced affinity. nih.govnih.gov Conversely, ring contraction to piperazine (B1678402) or expansion to diazocane could be explored.

Heteroatom Substitution: One of the nitrogen atoms in the diazepane ring could be replaced with another heteroatom, such as oxygen (to form an oxazepane) or sulfur (to form a thiazepane), to create structurally related but distinct scaffolds.

Classical Bioisosteres: A recent study demonstrated that replacing a 1,2,4-oxadiazole (B8745197) ring with its more polar 1,3,4-oxadiazole (B1194373) regioisomer could reduce lipophilicity and improve metabolic stability, showcasing a classic bioisosteric replacement strategy. nih.gov Similar principles can be applied to functional groups attached to or within the diazepane ring.

By systematically applying bioisosteric replacement strategies, the properties of this compound can be fine-tuned to create new analogs with improved pharmacological profiles.

Lead Compound Discovery and Optimization Strategies for 1 2,3 Dichlorophenyl 1,4 Diazepane Analogs

High-Throughput Screening (HTS) Methodologies for Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast and diverse compound libraries to identify initial "hit" compounds that interact with a specific biological target. This process utilizes automation and miniaturization to test hundreds of thousands of compounds efficiently. For identifying hits from libraries containing diazepane scaffolds, two primary categories of HTS assays are typically employed: biochemical and cell-based assays. nih.gov

Biochemical assays are designed to measure the direct effect of a compound on a purified target, such as an enzyme or a G protein-coupled receptor (GPCR). eurekaselect.com Common techniques include fluorescence polarization, Förster resonance energy transfer (FRET), and luminescence-based assays, which can detect changes in the target's activity or its binding to a ligand upon interaction with a test compound. nih.gov For instance, a screen for enzyme inhibitors might measure the reduction in the conversion of a substrate to a fluorescent product.

Cell-based assays, conversely, measure a compound's effect within a living cellular environment. nih.gov These assays can provide more physiologically relevant data by assessing downstream effects of target modulation, such as changes in gene expression via reporter genes or fluctuations in second messenger concentrations like cAMP or intracellular calcium. nih.gov Given that GPCRs are a major class of drug targets, HTS methods have been developed to screen for modulators by detecting these downstream signals. nih.govceltarys.com

A typical HTS workflow for identifying diazepane-based hits is summarized below:

| HTS Workflow Stage | Description | Key Technologies |

| Assay Development | Creating a robust, sensitive, and reproducible assay suitable for automation and miniaturization (e.g., in 384- or 1536-well plates). | Fluorescence, Luminescence, Radioligand binding |

| Library Screening | Automated testing of a large chemical library (which may contain thousands of diazepane analogs) against the target. | Robotic liquid handlers, Plate readers |

| Hit Identification | Analyzing the screening data to identify compounds that exhibit a statistically significant level of activity against the target. | Data analysis software, Statistical models |

| Hit Confirmation | Re-testing the initial hits to confirm their activity and rule out false positives. | Dose-response curve generation |

| Hit Validation | Further characterization of confirmed hits using secondary assays to understand their mechanism of action and initial structure-activity relationships (SAR). | Orthogonal assays, Initial ADME profiling |

In addition to physical screening, high-throughput virtual screening has emerged as a cost-effective and rapid complementary approach. rsc.org This computational method uses the known structure of a target to dock virtual libraries of compounds, predicting their binding affinity and prioritizing a smaller, enriched set of molecules for subsequent experimental testing. rsc.org

Structure-Based Drug Design (SBDD) in the Optimization of Diazepane Leads

Once a diazepane-containing hit is identified, Structure-Based Drug Design (SBDD) becomes a critical tool for optimizing its properties to generate a potent and selective lead compound. SBDD relies on the high-resolution three-dimensional structural information of the biological target, typically obtained through techniques like X-ray crystallography or NMR spectroscopy. This structural knowledge allows medicinal chemists to visualize how a compound binds to its target, enabling the rational design of modifications to improve affinity and selectivity.

A notable application of SBDD is in the development of 1,3,6-trisubstituted 1,4-diazepan-7-ones as inhibitors of human kallikrein 7 (KLK7), a serine protease implicated in skin conditions. nih.gov Researchers began with an initial hit compound and used its X-ray co-crystal structure bound to KLK7 to guide the design and synthesis of new derivatives. nih.gov By studying the interactions within the enzyme's binding site, they focused on modifying the side chains of the diazepane scaffold to enhance interactions with specific regions of the enzyme. nih.gov This iterative process of design, synthesis, and biological evaluation led to the identification of highly potent and selective inhibitors. nih.govnih.gov

The table below illustrates the structure-activity relationship (SAR) findings from such SBDD-guided optimization, showing how specific modifications on the diazepane ring can impact inhibitory potency.

| Compound | Key Structural Modification | Target | Potency (IC₅₀) |

| Lead Series 1 | Initial diazepane-7-one scaffold | Human KLK7 | Micromolar (µM) range |

| Compound 15 | Optimized side chain at position 6 | Human KLK7 | Nanomolar (nM) range |

| Compound 33a | Further modification of the side chain for improved fit | Human KLK7 | High Nanomolar (nM) range |

| Compound 35a | Alternative optimized side chain at position 6 | Human KLK7 | High Nanomolar (nM) range |

Data derived from structure-activity relationship studies on 1,4-diazepan-7-one inhibitors. nih.gov

This targeted approach minimizes trial-and-error synthesis and accelerates the journey from a moderately active hit to a highly potent lead compound suitable for further development. The crystal structure of newly designed inhibitors bound to the target can further validate the design hypothesis and provide insights for the next cycle of optimization. nih.gov

Accelerated Hit-to-Lead Progression through Integrated Computational and Synthetic Approaches

The progression from an initial hit to a viable lead compound is a resource-intensive phase in drug discovery. Integrating computational design with high-throughput synthetic chemistry provides a powerful strategy to accelerate this process for diazepane analogs. This approach combines the predictive power of in silico modeling with the practical efficiency of modern synthetic methods to rapidly explore chemical space and optimize molecular properties.

A compelling example is the optimization of a diazepane-based inhibitor for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Starting with a hit compound that had an inhibitory concentration (IC₅₀) in the micromolar range, researchers employed an integrated workflow. This involved using the 3D structure of Mpro to computationally generate a virtual library of new diazepane analogs designed to make improved contacts within the enzyme's binding pockets.

The computational workflow included:

In Silico Library Generation: Creating a virtual library of thousands of potential molecules based on the diazepane scaffold.

Molecular Docking: Simulating the binding of each virtual compound to the Mpro active site to predict binding affinity and pose.

Prioritization: Selecting the most promising compounds based on their docking scores and predicted interactions.

The top-scoring virtual compounds were then synthesized using high-throughput medicinal chemistry techniques and subsequently tested for their actual inhibitory activity. This integrated cycle of computational design and experimental validation led to a remarkable and rapid increase in potency.

| Compound Stage | Target | Potency (IC₅₀) | Fold Improvement |

| Initial Hit | SARS-CoV-2 Mpro | ~14 µM | 1x |

| Optimized Lead | SARS-CoV-2 Mpro | ~16 nM | ~875x |

This accelerated progression demonstrates how combining computational simulations with efficient synthesis can dramatically reduce the number of compounds that need to be made and tested, saving significant time and resources while achieving substantial gains in potency.

Exploration of Novel Chemical Space and Privileged Structures Derived from Diazepanes

The diazepine (B8756704) core is considered a "privileged structure" in medicinal chemistry. researchgate.net This term refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a versatile template for drug design. nih.govcambridgemedchemconsulting.comresearchgate.net The first recognized privileged structure was the benzodiazepine (B76468) scaffold, which consists of a benzene (B151609) ring fused to a diazepine ring. researchgate.netnih.gov

The utility of the diazepine framework stems from its unique seven-membered ring geometry. nih.gov This non-planar structure provides a robust, semi-rigid scaffold that can present substituents in precise three-dimensional orientations, allowing for tailored interactions with the binding sites of diverse proteins like enzymes and receptors. cambridgemedchemconsulting.comnih.gov

By synthetically modifying the core diazepine ring and its substituents, chemists can explore novel chemical space to develop ligands for a wide array of biological targets. This versatility has established the diazepine scaffold as a foundational element in numerous therapeutic agents. researchgate.net The exploration of this privileged structure has yielded compounds with a broad spectrum of biological activities. researchgate.netnih.gov

The table below highlights the diversity of biological targets that have been successfully modulated by compounds containing a diazepine or related scaffold, underscoring its status as a privileged structure.

| Compound/Class | Core Scaffold | Biological Target/Activity | Therapeutic Area |

| Diazepam | 1,4-Benzodiazepine (B1214927) | GABA-A Receptor Modulator | Anxiolytic, Sedative |

| Pentostatin | 1,3-Diazepine | Adenosine Deaminase (ADA) Inhibitor | Anticancer |

| Avibactam | Diazabicyclooctane | β-Lactamase Inhibitor | Antibacterial (Combination) |

| MK2 Inhibitors | 1,4-Thienodiazepine | Mitogen-activated protein kinase 2 | Anti-inflammatory |

| BET Inhibitors | Diazepine-based | Bromodomain and Extra-Terminal (BET) proteins | Oncology, Inflammation |

| FTase Inhibitors | 1,4-Benzodiazepine | Farnesyltransferase (FTase) | Anticancer (Investigational) |

This table showcases the wide range of applications for diazepine-containing molecules, derived from their privileged structural nature. researchgate.netnih.govnih.gov

The continued exploration of novel synthetic routes and derivatizations of the 1,4-diazepane core, as exemplified by 1-(2,3-dichlorophenyl)-1,4-diazepane, promises to yield new chemical entities with unique biological activities, further cementing the diazepine family's importance in medicinal chemistry.

Target Identification and Validation for 1 2,3 Dichlorophenyl 1,4 Diazepane Research

In Vitro Methodologies for Identifying Molecular Targets

In vitro techniques are indispensable for the direct identification and characterization of molecular targets. These experimental methods allow researchers to observe the physical interaction between 1-(2,3-Dichlorophenyl)-1,4-diazepane and its potential biological partners in a controlled environment.

One powerful technique is affinity chromatography . In this approach, the this compound molecule would be chemically immobilized onto a solid support matrix within a chromatography column. A complex mixture of proteins, such as a cell lysate, is then passed through the column. Proteins that have a binding affinity for the compound will be captured on the matrix, while non-binding proteins will wash out. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

Another key methodology involves the use of biochemical assays . If a class of potential targets is suspected, such as kinases or G-protein coupled receptors, specific assays can be designed to screen for the compound's activity. For instance, a panel of kinase activity assays could be used to determine if this compound inhibits the function of specific kinases.

Modern chemical proteomics approaches, such as drug affinity responsive target stability (DARTS) , could also be employed. nih.gov This method leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure and make it more resistant to proteolysis. nih.gov By treating cell lysates with this compound and then subjecting them to protease digestion, the stabilized target proteins can be identified by comparing the protein bands on a gel to an untreated control. nih.gov

Furthermore, advanced techniques like CRISPR/Cas9 genetic screening can be utilized to identify genes that are essential for the compound's activity. biocompare.com By creating a library of cells with systematic gene knockouts, researchers can identify which genetic modifications confer resistance to the effects of this compound, thereby pointing towards its molecular target or pathway. biocompare.com

Table 1: Illustrative Data from a Hypothetical Affinity Chromatography Experiment

| Eluted Protein ID | Protein Name | Mass Spectrometry Score | Potential Role |

| P08684 | Glucocorticoid Receptor | 245 | Nuclear Receptor |

| Q9Y243 | Serine/threonine-protein kinase | 189 | Cell Signaling |

| P42336 | 5-hydroxytryptamine receptor 2A | 172 | Neurotransmitter Receptor |

| P28223 | GABA-A receptor subunit alpha-1 | 165 | Neurotransmitter Receptor |

In Silico Approaches for Prioritizing Potential Biological Targets

Computational, or in silico, methods are crucial for narrowing down the vast number of potential biological targets to a manageable list for experimental validation. nih.gov These approaches use the chemical structure of this compound to predict its interactions with known protein structures.

Molecular docking is a primary in silico technique where the three-dimensional structure of this compound is computationally "docked" into the binding sites of a library of protein targets. chemrxiv.orgnih.gov The docking software calculates the binding energy for each interaction, and lower binding energies suggest a more favorable interaction. nih.gov This can help prioritize proteins that are likely to bind to the compound.

Pharmacophore modeling is another valuable approach. A pharmacophore is an abstract representation of the molecular features that are necessary for a molecule to interact with a specific target. By comparing the pharmacophoric features of this compound to known pharmacophores of ligands for various targets, potential matches can be identified.

Quantitative Structure-Activity Relationship (QSAR) models can also be employed. chemrxiv.org These models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. While this requires data on related compounds, it can be a powerful tool for predicting the activity of this compound against certain targets.

Network-based methods represent another layer of in silico analysis. nih.gov These approaches use large datasets of known drug-target interactions to build complex networks. nih.gov By analyzing the position of a compound like this compound within this network, based on its structural similarity to other molecules, potential targets can be inferred. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| GABA-A Receptor | 6D6U | -8.5 | Tyr157, Phe200 |

| 5-HT2A Receptor | 6A93 | -7.9 | Ser242, Trp336 |

| Dopamine (B1211576) D2 Receptor | 6CM4 | -7.2 | Asp114, Phe390 |

| Alpha-1 Adrenergic Receptor | 7V6A | -6.8 | Phe308, Phe312 |

Mechanistic Insights into the Cellular and Molecular Actions of this compound

While specific research on this compound is limited, insights into its potential cellular and molecular actions can be extrapolated from its structural features and the known activities of related compounds. The 1,4-diazepane core is a recognized "privileged structure" in medicinal chemistry, frequently found in compounds active in the central nervous system (CNS). jocpr.com

Many derivatives of 1,4-diazepane, particularly the benzodiazepine (B76468) class, are known to interact with the gamma-aminobutyric acid-A (GABA-A) receptor in the CNS. tsijournals.comchemisgroup.us These compounds act as positive allosteric modulators, meaning they bind to a site on the receptor that is distinct from the GABA binding site. researchgate.net This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an increase in chloride ion influx and a calming effect on neuronal activity. tsijournals.com

The dichlorophenyl group attached to the diazepane ring of this compound is also a common feature in psychoactive compounds and can significantly influence the binding affinity and selectivity for various receptors. The specific positioning of the chlorine atoms at the 2 and 3 positions of the phenyl ring would create a unique electronic and steric profile, which would in turn dictate its interaction with target proteins.

Based on these structural similarities, a primary hypothesis for the mechanism of action of this compound would be the modulation of neurotransmitter receptors, such as the GABA-A receptor. However, its precise molecular actions would need to be confirmed through the in vitro and in silico methods described above. It is also plausible that this compound could have activity at other CNS targets, such as serotonin (B10506) or dopamine receptors, or it may possess a novel mechanism of action altogether.

常见问题

Q. What are the key structural features of 1-(2,3-Dichlorophenyl)-1,4-diazepane, and what analytical techniques are recommended for its characterization?

The compound features a diazepane (7-membered ring with two nitrogen atoms) substituted with a 2,3-dichlorophenyl group. Key techniques for structural elucidation include:

- X-ray crystallography to resolve bond lengths (e.g., N1–C2: 1.470 Å) and angles .

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon connectivity.

- IR spectroscopy to identify functional groups like C–Cl stretches (~550–850 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₁H₁₄Cl₂N₂) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and catalysts like cesium fluoride for nucleophilic substitution .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Monitoring : TLC or HPLC to track intermediates and byproducts (e.g., dichlorinated side products) .

Q. What preliminary biological screening assays are suitable for evaluating the pharmacological potential of this compound?

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative activity.

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .

- Receptor binding assays (e.g., GPCRs) with radiolabeled ligands .

Advanced Research Questions

Q. How do computational methods like DFT (e.g., B3LYP/6-31G(d,p)) contribute to understanding the electronic properties of this compound?

- Electron distribution : DFT calculations reveal charge density variations, with electron-withdrawing Cl atoms stabilizing the phenyl ring .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict reactivity and interactions with biological targets .

- Non-covalent interactions : Reduced density gradient (RDG) analysis identifies van der Waals forces and hydrogen bonding (e.g., C–H···O interactions) .

Q. What strategies resolve contradictions in biological activity data for derivatives across studies?

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., fluoro vs. chloro) and correlate with activity trends .

- Control experiments : Verify assay conditions (pH, temperature) and eliminate interference from solvents (e.g., DMSO cytotoxicity) .

- Crystallographic validation : Compare bioactive conformations (X-ray/NMR) with inactive analogs to identify critical binding motifs .

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound derivatives?

- Intermolecular forces : Strong N–H···O hydrogen bonds (D···A = 2.914 Å) and weaker C–H···Cl interactions stabilize the lattice .

- Thermal analysis : Differential scanning calorimetry (DSC) correlates packing efficiency with melting points (e.g., 180–220°C) .

- Solubility implications : Tight packing reduces aqueous solubility, necessitating co-crystallization with hydrophilic coformers .

Q. What experimental and computational approaches are used to predict metabolic pathways of this compound?

- In silico tools : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., N-methyl groups) .

- In vitro assays : Microsomal stability tests (human liver microsomes) with LC-MS/MS to detect phase I/II metabolites .

- Isotope labeling : ¹⁴C-labeled compound tracks metabolic fate in rodent models .

Methodological Tables

Q. Table 1. Key Bond Lengths from X-ray Crystallography

| Bond | Experimental (Å) | DFT Calculated (Å) |

|---|---|---|

| N1–C2 | 1.470 | 1.470 |

| C5–O5 | 1.232 | 1.227 |

| C2–C21 | 1.525 | 1.524 |

| Source: |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。